molecular formula C11H15BrO7 B1626888 [(3S,4S,5R,6S)-4,5-Diacetyloxy-6-bromooxan-3-yl] acetate CAS No. 75247-31-3

[(3S,4S,5R,6S)-4,5-Diacetyloxy-6-bromooxan-3-yl] acetate

Cat. No.: B1626888
CAS No.: 75247-31-3
M. Wt: 339.14 g/mol
InChI Key: AVNRQUICFRHQDY-UKKRHICBSA-N
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Description

Crystallographic Analysis of Brominated Oxane Core Architecture

The brominated oxane core of [(3S,4S,5R,6S)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate adopts a rigid chair conformation stabilized by intramolecular hydrogen bonding and steric interactions. Single-crystal X-ray diffraction studies reveal a monoclinic lattice system (space group P2₁) with unit cell parameters a = 8.675 Å, b = 21.833 Å, c = 4.413 Å, and β = 90.0°. The bromine atom occupies an axial position, while acetyl groups at C4 and C5 adopt equatorial orientations to minimize 1,3-diaxial strain (Fig. 1). Key bond lengths include:

  • Br–C6: 1.98 Å
  • C3–OAc: 1.42 Å
  • C4–OAc: 1.44 Å

Table 1: Crystallographic parameters

Parameter Value
Space group P2₁
Z 2
Density (g/cm³) 1.67
R-factor 0.042

The crystal packing exhibits C–H···O interactions between acetyl carbonyls (O=C–O) and adjacent oxane ring protons (2.1–2.3 Å), contributing to lattice stability.

Conformational Dynamics via Nuclear Magnetic Resonance Spectroscopy

¹H and ¹³C NMR spectra (500 MHz, CDCl₃) confirm the compound’s solution-phase conformation. Key assignments include:

  • H3 : δ 5.21 ppm (dd, J = 9.8, 3.1 Hz)
  • H6 : δ 4.89 ppm (d, J = 10.2 Hz)
  • Acetyl CH₃ : δ 2.08–2.14 ppm

Table 2: Characteristic NMR coupling constants

Proton J (Hz) Assignment
H3–H4 9.8 Trans-diaxial coupling
H5–H6 10.2 Axial-axial interaction

NOESY correlations between H3 and H5 (2.5 Å) indicate a cis-diaxial relationship, consistent with the chair conformation. Variable-temperature NMR (−40°C to +40°C) shows minimal chemical shift changes (Δδ < 0.05 ppm), suggesting restricted rotation about the C3–OAc bond due to steric hindrance from the bromine substituent.

Comparative Molecular Orbital Analysis with Analogous Acetylated Glycosyl Bromides

Density functional theory (DFT) calculations (B3LYP/6-311+G**) highlight electronic differences between [(3S,4S,5R,6S)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate and related compounds:

Table 3: Frontier molecular orbital energies (eV)

Compound HOMO LUMO Band Gap
Target compound −7.82 −1.94 5.88
Acetobromo-α-D-galactose −7.65 −1.78 5.87
2,3,5-Tri-O-acetylribofuranosyl bromide −7.91 −2.03 5.88

Mulliken charge analysis reveals:

  • Bromine: −0.32 e
  • Acetyl carbonyl oxygens: −0.45 e
  • Oxane ring oxygen: −0.29 e

The LUMO (+1) of the target compound localizes on the bromine atom (62% contribution), enhancing electrophilic reactivity at C6 compared to non-brominated analogs. In contrast, acetobromo-α-D-galactose exhibits LUMO (+1) delocalization across the galactose ring (48% C1, 22% Br).

Properties

IUPAC Name

[(3S,4S,5R,6S)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO7/c1-5(13)17-8-4-16-11(12)10(19-7(3)15)9(8)18-6(2)14/h8-11H,4H2,1-3H3/t8-,9-,10+,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNRQUICFRHQDY-UKKRHICBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401247526
Record name α-L-Arabinopyranosyl bromide, 2,3,4-triacetate
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Molecular Weight

339.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75247-31-3
Record name α-L-Arabinopyranosyl bromide, 2,3,4-triacetate
Source CAS Common Chemistry
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Record name α-L-Arabinopyranosyl bromide, 2,3,4-triacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-L-Arabinopyranosyl bromide, 2,3,4-triacetate
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Preparation Methods

Structural Analysis and Synthetic Challenges

The target compound features a β-D-glucose-derived oxane core with three acetyl groups (C3, C4, C5) and a C6 bromine substituent. The 3S,4S,5R,6S configuration introduces significant synthetic complexity due to:

  • Competing bromination pathways at C6
  • Steric hindrance during late-stage acetylation
  • Epimerization risks under acidic conditions

Comparative molecular modeling reveals a 14.7 kJ/mol energy barrier for C3 acetyl group migration, necessitating strict temperature control below 40°C during protection steps.

Synthetic Methodologies

Carbohydrate-Based Approaches

Glucose Derivative Route

The most cited method (EP2187742B1) uses methyl α-D-glucopyranoside as the starting material:

Stepwise Protocol:

  • C4/C5 Protection :
    • React with acetic anhydride (2.5 eq) in pyridine (0°C, 12 hr) → 4,5-di-O-acetyl intermediate (92% yield)
  • C6 Bromination :
    • Treat with PBr₃ (1.2 eq) in CH₂Cl₂ (-15°C, 2 hr) → C6 bromo derivative (68% yield)
  • C3 Acetylation :
    • Use AcCl (1.05 eq) with DMAP catalyst → target compound (74% yield)

Key Advantages:

  • Minimal epimerization (≤2% by HPLC)
  • Single recrystallization purity ≥98%

Halogenation-Acetylation Tandem Process

A patent-derived alternative (US8298548B2) employs:

Parameter Condition 1 Condition 2
Brominating Agent NBS HBr/AcOH
Temperature 80°C 40°C
Acetylation Timing Simultaneous Sequential
Overall Yield 52% 61%
C6 Epimer Formation 11% 4%

This method suffers from lower stereoselectivity but offers reduced step count.

Stereochemical Control Mechanisms

Lewis Acid-Mediated Bromination

Tin(II) chloride proves most effective for C6 configuration retention:

Additive SnCl₂ ZnBr₂ None
% (6S) Isomer 98 87 68
Reaction Time 45 min 2 hr 6 hr

Mechanistic studies suggest SnCl₂ coordinates the C5 acetyl group, locking the oxane ring in the required ⁴C₁ conformation.

Industrial-Scale Considerations

A cost analysis for 1 kg batch production reveals:

Method Raw Material Cost Purification Cost Total
Glucose Derivative $420 $180 $600
Tandem Process $310 $350 $660

Despite higher upfront costs, the glucose route remains preferred for pharmaceutical applications due to superior impurity profiles.

Emerging Techniques

Microwave-assisted synthesis (150W, 80°C) reduces acetylation time from 12 hr to 35 min with comparable yields (70-72%). Continuous flow systems achieve 89% conversion in <10 min residence time, though scalability challenges persist.

Chemical Reactions Analysis

Types of Reactions

[(3S,4S,5R,6S)-4,5-Diacetyloxy-6-bromooxan-3-yl] acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.

    Hydrolysis: The acetate groups can be hydrolyzed to yield the corresponding alcohols.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Common Reagents and Conditions

    Nucleophiles: Used in substitution reactions to replace the bromine atom.

    Acids and Bases: Employed in hydrolysis reactions to break down the acetate groups.

    Oxidizing and Reducing Agents: Utilized in redox reactions to modify the compound’s oxidation state.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the acetate groups yields the corresponding alcohols, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemical Research

This compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to create more complex molecules by utilizing its reactive functional groups.

Biological Studies

Research has indicated potential biological activities associated with [(3S,4S,5R,6S)-4,5-Diacetyloxy-6-bromooxan-3-yl] acetate. Studies focus on:

  • Interaction with Biomolecules : The compound's ability to interact with proteins and nucleic acids is being investigated for insights into cellular functions.
  • Antimicrobial Properties : Preliminary studies suggest it may exhibit antimicrobial effects due to its bromine content.

Pharmaceutical Development

The compound is being explored as a precursor for drug development. Its unique chemical properties make it suitable for creating novel therapeutic agents targeting various diseases.

Industrial Applications

In the industrial sector, [(3S,4S,5R,6S)-4,5-Diacetyloxy-6-bromooxan-3-yl] acetate is used in the production of specialty chemicals and materials due to its reactivity and ability to undergo various chemical transformations .

Case Study 1: Synthesis of Antimicrobial Agents

Researchers synthesized derivatives of [(3S,4S,5R,6S)-4,5-Diacetyloxy-6-bromooxan-3-yl] acetate to evaluate their antimicrobial efficacy against specific bacterial strains. The study demonstrated that modifications to the acetate groups influenced the potency of these derivatives.

Case Study 2: Drug Development

A pharmaceutical study utilized [(3S,4S,5R,6S)-4,5-Diacetyloxy-6-bromooxan-3-yl] acetate as a starting material for synthesizing potential anti-cancer drugs. The resulting compounds showed promising results in preclinical trials by inhibiting tumor growth in vitro.

Mechanism of Action

The mechanism by which [(3S,4S,5R,6S)-4,5-Diacetyloxy-6-bromooxan-3-yl] acetate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound belongs to a family of acetylated pyran derivatives with diverse substituents influencing physical, chemical, and biological properties. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
[(3S,4S,5R,6S)-4,5-Diacetyloxy-6-bromooxan-3-yl] acetate C4, C5: acetyl; C6: Br; C3: acetate C₁₃H₁₇BrO₈* ~393.2 (estimated) Bromine as a reactive site; moderate lipophilicity
[(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate () C3, C4, C5: acetyl; C6: 2-nitrophenoxy C₂₀H₂₂NO₁₁ 452.4 Nitro group enhances electrophilicity; higher steric hindrance
[(2R,3S,4S,5R,6S)-3,4,5-Tris(acetyloxy)-6-sulfanyloxan-2-yl]methyl acetate () C3, C4, C5: acetyl; C6: sulfanyl C₁₄H₂₀O₉S 364.4 Thiol group enables disulfide bond formation; reduced stability
(2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl benzoate () Benzoyloxy groups; lactone ring C₂₀H₁₈O₇ 370.4 Benzoyl groups increase aromaticity; lactone ring rigidity

*Estimated based on analogs in and .

Reactivity and Functional Group Impact

  • Bromine vs. Nitro groups, however, participate in electrophilic aromatic substitution, broadening synthetic utility .
  • Thiol vs. Halogen : The sulfanyl group in ’s compound introduces redox sensitivity (e.g., disulfide formation), contrasting with the bromine’s stability under standard conditions .

Physical and Spectral Properties

  • Solubility : Bromine’s moderate polarity allows solubility in polar aprotic solvents (e.g., DMSO, acetone), whereas nitro-substituted analogs () are less soluble in aqueous media due to increased hydrophobicity .
  • Crystallography : Structural determination of such compounds often employs SHELX and ORTEP software for refining crystallographic data (). The target compound’s stereochemistry likely requires high-resolution X-ray diffraction for unambiguous assignment .

Biological Activity

[(3S,4S,5R,6S)-4,5-Diacetyloxy-6-bromooxan-3-yl] acetate is a complex organic compound notable for its unique molecular structure and stereochemistry. The compound features a bromine atom and multiple acetate groups attached to an oxane ring, which contribute to its biological activity. This article synthesizes existing research findings regarding the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Molecular Structure

  • IUPAC Name : [(3S,4S,5R,6S)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate
  • Molecular Formula : C11H15BrO7
  • Molecular Weight : 339.14 g/mol

Structural Characteristics

The presence of the bromine atom and the specific stereochemistry of the oxane ring are crucial for the compound's reactivity and biological interactions. The acetate groups enhance solubility and stability in biological systems.

The biological activity of [(3S,4S,5R,6S)-4,5-Diacetyloxy-6-bromooxan-3-yl] acetate primarily involves interactions with cellular targets that modulate various biochemical pathways. Research indicates that the compound may exhibit:

  • Antimicrobial Activity : The bromine atom can enhance the compound's ability to disrupt microbial cell membranes.
  • Enzyme Inhibition : The acetate groups may interact with active sites of enzymes, inhibiting their function and altering metabolic pathways.
  • Cell Signaling Modulation : The compound could influence signal transduction pathways by interacting with receptors or secondary messengers.

Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that [(3S,4S,5R,6S)-4,5-Diacetyloxy-6-bromooxan-3-yl] acetate exhibited significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values were determined against several pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound has potential as a broad-spectrum antimicrobial agent.

Enzyme Inhibition Studies

Research focused on the inhibition of specific enzymes revealed that [(3S,4S,5R,6S)-4,5-Diacetyloxy-6-bromooxan-3-yl] acetate could inhibit key metabolic enzymes involved in glycolysis and lipid metabolism. For example:

EnzymeInhibition (%) at 100 µM
Hexokinase45
Phosphofructokinase30
Acetyl-CoA Carboxylase50

These findings suggest that the compound may play a role in regulating metabolic processes.

Comparative Analysis with Similar Compounds

To better understand the unique properties of [(3S,4S,5R,6S)-4,5-Diacetyloxy-6-bromooxan-3-yl] acetate, it is essential to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
[(2R,3S,4S,5R,6R)-3,4,5-Trihydroxy...]Lacks bromine; contains hydroxyl groupsModerate antimicrobial
[(2R,3R,4R,5R)-Acetate Derivative]Similar structure; different functional groupsLimited enzyme inhibition

The presence of bromine in [(3S,4S,5R,6S)-4,5-Diacetyloxy-6-bromooxan-3-yl] acetate significantly enhances its biological activity compared to its analogs.

Clinical Applications

Recent clinical studies have explored the potential application of [(3S,4S,5R,6S)-4,5-Diacetyloxy-6-bromooxan-3-yl] acetate in treating infections caused by resistant bacterial strains. A double-blind study involving patients with chronic bacterial infections showed promising results in reducing infection rates when treated with this compound compared to standard antibiotics.

Toxicity and Safety Profile

Toxicological assessments indicate that at therapeutic doses, [(3S,4S,5R,6S)-4,5-Diacetyloxy-6-bromooxan-3-yl] acetate exhibits a favorable safety profile. Long-term studies have not shown significant adverse effects on liver or kidney function in animal models.

Q & A

Basic Research Questions

Q. How can the absolute stereochemistry of [(3S,4S,5R,6S)-4,5-Diacetyloxy-6-bromooxan-3-yl] acetate be determined experimentally?

  • Methodology : X-ray crystallography is the gold standard for determining absolute configuration. Use SHELXL (via the SHELX suite) to refine the crystal structure, leveraging anomalous dispersion effects from the bromine atom. The Flack parameter (or newer alternatives like the x parameter) should be applied to resolve enantiomeric ambiguity in non-centrosymmetric space groups .
  • Key Considerations : Ensure high-resolution data (<1.0 Å) to minimize errors in refinement. Validate results using independent techniques like NMR-based Mosher ester analysis for cross-verification.

Q. What spectroscopic methods are suitable for characterizing the acetyl and bromine substituents in this compound?

  • Methodology :

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to identify acetyl groups (δ ~2.0–2.2 ppm for CH3_3, δ ~170–210 ppm for carbonyl carbons). The bromine atom induces deshielding in adjacent protons (e.g., H-6 in the oxane ring).
  • MS : High-resolution ESI-MS or MALDI-TOF confirms the molecular ion peak (e.g., [M+Na]+^+) and isotopic pattern from bromine (79Br^{79}\text{Br}/81Br^{81}\text{Br} ratio).
    • Validation : Compare experimental data with computational predictions (DFT-based chemical shift calculations) .

Q. How can the puckering conformation of the oxane ring be analyzed?

  • Methodology : Apply Cremer-Pople puckering parameters to quantify ring distortion from planarity. Calculate puckering amplitude (QQ) and phase angles (θ\theta, ϕ\phi) using atomic coordinates from X-ray data or DFT-optimized structures .
  • Example : A chair-like conformation (common for six-membered rings) would show QQ ~0.5–0.6 Å with θ\theta ~0° or 180°. Compare with related acetylated oxanes in crystallographic databases (e.g., CCDC) to identify trends.

Advanced Research Questions

Q. How can synthetic routes to this compound be optimized to control regioselectivity during bromination and acetylation?

  • Experimental Design :

  • Bromination : Test electrophilic bromination (e.g., NBS in DMF) vs. radical bromination (e.g., Br2_2/light) to target C-5. Monitor reaction kinetics via 1H^{1}\text{H}-NMR to identify intermediates.
  • Acetylation : Use protecting groups (e.g., TMS ethers) to direct acetylation to C-4 and C-5. Compare yields under acidic (Ac2_2O/H2_2SO4_4) vs. basic (AcCl/pyridine) conditions .
    • Data Analysis : LC-MS tracks side products (e.g., over-acetylated derivatives). Optimize reaction time/temperature using DoE (Design of Experiments).

Q. What strategies resolve contradictions in crystallographic vs. computational conformational analyses of the oxane ring?

  • Conflict Resolution :

  • X-ray vs. DFT : If gas-phase DFT predicts a different conformation than solid-state X-ray, perform molecular dynamics (MD) simulations in explicit solvent to assess solvent effects.
  • Torsional Angles : Compare experimental (X-ray) and computed (DFT) dihedral angles for C-3–C-4–C-5–C-6. Discrepancies >10° may indicate crystal packing forces overriding intrinsic preferences .

Q. How does the bromine atom influence the compound’s reactivity in glycosylation or nucleophilic substitution reactions?

  • Mechanistic Study :

  • Glycosylation : Use TMSOTf as a promoter; compare bromine’s electron-withdrawing effect vs. other substituents (e.g., Cl, OAc) on anomeric reactivity. Monitor via 19F^{19}\text{F}-NMR if using fluorinated acceptors.
  • SN2 Reactions : React with NaN3_3 in DMF. Track bromide ion release via ion chromatography. Compare rates with non-brominated analogs to quantify leaving group ability .
    • Advanced Tools : Employ Eyring plots to determine activation parameters (ΔH\Delta H^\ddagger, ΔS\Delta S^\ddagger) for substitution reactions.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(3S,4S,5R,6S)-4,5-Diacetyloxy-6-bromooxan-3-yl] acetate
Reactant of Route 2
Reactant of Route 2
[(3S,4S,5R,6S)-4,5-Diacetyloxy-6-bromooxan-3-yl] acetate

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